Tetrabismuth trisilicate
Description
Tetrabismuth trisilicate (Bi₄Si₃O₁₂), also known as bismuth(III) silicate or sillénite-type compound, is a synthetic inorganic material with a complex crystal structure. Its molecular formula corresponds to Bi₁₂SiO₂₀ in some notations, reflecting a dodecabismuth silicon icosaoxide framework . Key identifiers include:
Properties
CAS No. |
15983-20-7 |
|---|---|
Molecular Formula |
Bi4O12Si3 |
Molecular Weight |
1112.17 g/mol |
IUPAC Name |
tetrabismuth;trisilicate |
InChI |
InChI=1S/4Bi.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4 |
InChI Key |
VAJWOSQCMYZKPH-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Other CAS No. |
15983-20-7 |
Synonyms |
tetrabismuth trisilicate |
Origin of Product |
United States |
Comparison with Similar Compounds
Magnesium Trisilicate (Mg₂Si₃O₈·nH₂O)
Structural and Functional Differences :
Table 1: Adsorption Capacity Comparison
Bismuth Titanate (Bi₄Ti₃O₁₂)
Structural Comparison :
Organobismuth Compounds (e.g., Trimethylbismuth, TMBi)
Functional Contrast :
Table 2: Key Properties of Bismuth-Containing Compounds
| Compound | Molecular Weight (g/mol) | Primary Applications | Stability |
|---|---|---|---|
| This compound | 1112.18 | Electronics, catalysts (inferred) | High (oxide structure) |
| Magnesium Trisilicate | 260.86 | Medical antacids | Moderate (hydrated) |
| Bismuth Titanate | ~1115.54 | Ferroelectric ceramics | High (oxide structure) |
| Trimethylbismuth | 286.11 | Organic synthesis catalyst | Low (air-sensitive) |
Research Findings and Gaps
- This compound: Limited data on its adsorption or catalytic activity in the provided evidence.
- Magnesium Trisilicate : Well-documented antacid efficacy, with 1.436 g SiO₂ produced per gram of compound after HCl reaction .
- Conflicting Data: lists multiple formulas (Bi₄Si₃O₁₂ vs. Bi₁₂SiO₂₀), indicating possible polymorphism or nomenclature variations.
Q & A
Q. What are the established synthesis protocols for tetrabismuth trisilicate, and how do reaction conditions influence crystallinity?
this compound is typically synthesized via solid-state reactions or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of Bi₂O₃ and SiO₂ are heated at 800–1000°C under inert atmospheres, with dwell times optimized to minimize impurity phases like Bi₄Si₃O₁₂ . Sol-gel routes use precursors such as bismuth nitrate and tetraethyl orthosilicate, with pH and calcination temperature critical for phase purity. Crystallinity is validated via X-ray diffraction (XRD) Rietveld refinement and compared to ICSD reference codes (e.g., 01-072-1012) .
Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?
- XRD : Primary method for phase identification; lattice parameters should align with literature (e.g., monoclinic symmetry, space group C2/m) .
- Raman spectroscopy : Peaks at 550–600 cm⁻¹ (Bi-O-Si vibrations) and 850–900 cm⁻¹ (Si-O stretching) confirm bonding .
- SEM/EDS : Ensures stoichiometric homogeneity (Bi:Si ≈ 4:3) and detects secondary phases. Cross-validate with TEM for nanoscale defects .
Q. How does this compound’s stability vary under thermal and chemical stress?
Thermal stability is assessed via thermogravimetric analysis (TGA) up to 1200°C, showing decomposition above 950°C to Bi₂O₃ and SiO₂. Chemical stability is tested in acidic/alkaline solutions (e.g., HCl, NaOH) via ICP-MS to measure leaching rates of Bi³⁺ and Si⁴⁺ ions .
Advanced Research Questions
Q. How can experimental design be optimized to resolve contradictions in reported bandgap values (2.1–2.5 eV)?
Contradictions arise from synthesis purity, measurement techniques (UV-Vis vs. ellipsometry), and surface defects. Use Design of Experiments (DoE) to isolate variables:
Q. What methodologies address discrepancies in photocatalytic performance data across studies?
Discrepancies often stem from inconsistent testing conditions (light intensity, pollutant concentration). Standardize protocols:
Q. How can computational modeling (DFT/MD) predict interfacial properties of this compound in composite systems?
Density functional theory (DFT) models using VASP or Quantum ESPRESSO can simulate interfacial charge transfer in Bi-O-Si bonds. Molecular dynamics (MD) with ReaxFF force fields assess thermal expansion mismatches in composites. Validate predictions with in situ XRD under variable temperatures .
Q. What strategies improve reproducibility in doping studies (e.g., rare-earth elements)?
Q. How do crystallographic defects impact ionic conductivity, and what advanced imaging techniques quantify these defects?
Aberration-corrected STEM with EELS maps oxygen vacancies and grain boundaries. Neutron diffraction (e.g., at ISIS Facility) probes anion sublattice disorder. Pair distribution function (PDF) analysis resolves short-range structural distortions .
Methodological and Ethical Considerations
Q. What ethical frameworks apply when reporting negative results (e.g., failed doping attempts)?
Follow FAIR data principles : Publish negative datasets in repositories with metadata explaining experimental conditions. Cite precedents (e.g., null results in Chem. Mater.) to avoid publication bias .
Q. How to integrate new findings with existing literature while avoiding overgeneralization?
Conduct systematic reviews using PRISMA guidelines to map knowledge gaps. Use meta-analysis tools (e.g., RevMan) to statistically synthesize property data across studies, weighted by sample size and methodology rigor .
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